5-(benzyloxy)-1H-indole-3-carboxylic acid
Overview
Description
5-(benzyloxy)-1H-indole-3-carboxylic acid: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a benzyloxy group at the 5-position and a carboxylic acid group at the 3-position of the indole ring
Mechanism of Action
The benzyloxy group in “5-(benzyloxy)-1H-indole-3-carboxylic acid” could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes. The carboxylic acid group could participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
5-(benzyloxy)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for enzymes that catalyze benzylic oxidations and reductions . Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in oxidative stress responses and inflammatory pathways . Furthermore, this compound has been shown to affect the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been reported to inhibit the activity of certain enzymes involved in oxidative processes, thereby reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects on cellular function, including enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can induce toxic effects, such as oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis and degradation of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the benzyloxy group . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter LAT1 (SLC7A5) . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . The targeting of this compound to specific organelles is facilitated by post-translational modifications and targeting signals, which direct its distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the indole under basic conditions.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, due to the electron-donating effect of the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 5-(benzyloxy)-1H-indole-3-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of indole compounds have shown promise in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
5-hydroxy-1H-indole-3-carboxylic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
5-methoxy-1H-indole-3-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-chloro-1H-indole-3-carboxylic acid: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness: 5-(benzyloxy)-1H-indole-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, making it more permeable to cell membranes and potentially increasing its bioavailability.
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRHKUJAMWIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653006 | |
Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-73-8 | |
Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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